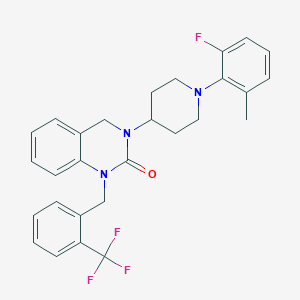
C5aR1 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C5aR1 antagonist 1 is a compound that inhibits the activity of the complement component 5a receptor 1 (C5aR1). This receptor is part of the complement system, which plays a crucial role in the innate immune response by mediating inflammation and immune cell recruitment. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and immune-mediated diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C5aR1 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural features and functional groups of the antagonist. Commonly used methods include:
Formation of intermediates: This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Coupling reactions: These reactions are used to link different molecular fragments together, often employing reagents such as coupling agents and catalysts.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of large-scale reactors, and implementation of efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C5aR1 antagonist 1 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C5aR1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in inflammation and immune response.
Biology: Investigated for its effects on immune cell signaling, chemotaxis, and cytokine release.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the complement system.
Mechanism of Action
C5aR1 antagonist 1 exerts its effects by binding to the complement component 5a receptor 1 (C5aR1), thereby blocking the interaction between the receptor and its ligand, complement component 5a (C5a). This inhibition prevents the activation of downstream signaling pathways, including G protein-coupled receptor signaling and β-arrestin recruitment . As a result, the compound reduces inflammation, chemotaxis, and cytokine release, which are key processes in various inflammatory and immune-mediated diseases.
Comparison with Similar Compounds
C5aR1 antagonist 1 can be compared with other similar compounds, such as:
These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications, highlighting the uniqueness of this compound in its ability to modulate the complement system and its associated inflammatory responses.
Properties
Molecular Formula |
C28H27F4N3O |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
3-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3 |
InChI Key |
IUTHEOCJFAFDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















